(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
Description
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative with a fluoromethyl substituent at the C2 position and a methoxy group at the C4 position. Its molecular formula is C₆H₁₁ClFNO, with a molecular weight of 169.63 g/mol and a CAS registry number of EN300-378781 . The compound is synthesized with a purity of 95%, indicating its utility in pharmaceutical or agrochemical research where stereochemical precision is critical. Pyrrolidine derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors or receptor modulators due to their rigid, nitrogen-containing heterocyclic structure. The fluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPJXMRKQZAJH-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a suitable catalyst.
Chiral Resolution: The enantiomers are separated using chiral chromatography or other enantioselective methods to obtain the desired (2S,4S) configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The fluoromethyl group undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | Ketone intermediate | Partial oxidation observed |
| Chromium trioxide | Anhydrous dichloromethane | Carboxylic acid derivative | Requires stoichiometric control |
Oxidation typically targets the fluoromethyl group, with the methoxy group remaining inert under these conditions. The reaction pathway depends on reagent strength and solvent polarity.
Reduction Reactions
The pyrrolidine ring and substituents participate in hydrogenation:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| H₂ gas | Pd/C, ethanol, 50°C | 2-(Fluoromethyl)-4-methoxypyrrolidine | Partial ring saturation |
| Sodium borohydride | Methanol, RT | Alcohol derivatives | Selective C=O reduction |
Reduction preserves the stereochemical integrity of the (2S,4S) configuration, as demonstrated by chiral HPLC analysis.
Nucleophilic Substitution
The fluoromethyl group serves as a reactive site for nucleophilic displacement:
| Nucleophile | Conditions | Product | Reaction Rate |
|---|---|---|---|
| Sodium azide | DMF, 80°C | Azido derivative | High yield (>80%) |
| Thiophenol | K₂CO₃, DMSO, 60°C | Thioether analog | Moderate stereoretention |
Substitution occurs via an SN2 mechanism, with inversion of configuration at the fluoromethyl carbon.
Salt Formation and Deprotection
The hydrochloride salt participates in counterion exchange:
| Base | Conditions | Product | Application |
|---|---|---|---|
| NaOH | Aqueous, RT | Free base form | Purification step |
| Triethylamine | Dichloromethane, 0°C | Neutral pyrrolidine | Intermediate for coupling |
Deprotection of the methoxy group is achievable via BBr₃ in dichloromethane, yielding the corresponding diol .
Stability and Reaction Optimization
Critical parameters influencing reaction outcomes:
| Factor | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate substitution | 60–80°C for SN2 |
| Solvent polarity | Polar aprotic solvents improve nucleophilicity | DMF > DMSO > THF |
| Catalyst loading | 5–10% Pd/C for efficient hydrogenation | 8% w/w achieves balance |
Comparative Reactivity Table
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Oxidation | Functional group diversification | Over-oxidation risks |
| Reduction | Stereochemical preservation | Limited substrate scope |
| Substitution | Modular derivatization | Sensitivity to steric hindrance |
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.
- Chiral Auxiliary : It is used as a chiral auxiliary to facilitate the formation of other chiral compounds.
Biology
- Ligand Studies : Research has explored its role as a ligand in enzyme-substrate interactions and receptor binding studies. The fluoromethyl group potentially enhances binding affinity to specific biological targets, while the methoxy group improves lipophilicity, aiding membrane permeability.
- Neuropeptide FF Receptor Research : The compound has been investigated for its interactions with neuropeptide FF receptors, which are implicated in various physiological processes including pain modulation .
Medicine
- Therapeutic Applications : There is ongoing research into its potential as a therapeutic agent. Its unique structure allows for modifications that can significantly affect pharmacological properties, making it a candidate for drug development.
- Precursor for Pharmaceutical Compounds : It is being studied as a precursor in the synthesis of new pharmaceutical compounds.
Industry
- Catalyst Development : The compound is utilized in developing new materials and as a catalyst in various industrial processes due to its reactive functional groups.
Case Study 1: Enzyme Interaction
A study focused on (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride's interaction with specific enzymes revealed that modifications to the fluoromethyl group significantly affected enzyme activity. This study highlighted the importance of structural variations in optimizing binding affinities and enhancing therapeutic efficacy.
Case Study 2: Receptor Binding Affinity
Research investigating the binding affinity of this compound to neuropeptide FF receptors demonstrated moderate activity at both receptor subtypes. The findings suggested that further structural optimization could lead to improved potency and selectivity for these targets, paving the way for novel therapeutic agents .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Serves as a versatile reagent in asymmetric synthesis |
| Biology | Ligand for enzyme-substrate interactions | Enhances binding affinity due to fluoromethyl substitution |
| Medicine | Precursor for drug development | Potential therapeutic applications under investigation |
| Industry | Catalyst in chemical processes | Utilized in developing new materials |
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the methoxy group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical properties of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride and its structural analogues:
Note: The molecular weight for (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile HCl in conflicts with its formula (C₅H₈ClFN₂ vs. listed 224.3 g/mol). Further verification is recommended.
Key Differences and Functional Implications
Substituent Effects on Bioactivity :
- The fluoromethyl group in the target compound enhances metabolic stability compared to the methoxymethyl group in (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine HCl. Fluorine’s electronegativity and small atomic radius improve binding affinity in enzyme active sites .
- Bulkier substituents , such as the chloronaphthyloxy group in Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl, may reduce solubility but increase hydrophobic interactions with protein targets, as seen in fungicidal applications .
Stereochemical Influence :
- The (2S,4S) configuration of the target compound contrasts with the (2S,4R) isomer in (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine HCl. Stereochemistry critically impacts receptor binding; for example, the 4R configuration may alter hydrogen-bonding networks or steric hindrance .
Ester derivatives (e.g., methyl carboxylates in and ) are often prodrugs, improving bioavailability by masking polar functional groups .
Research Findings and Industrial Relevance
- Agrochemical Potential: Compounds like Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl are structurally analogous to strobilurin fungicides (e.g., azoxystrobin), which inhibit mitochondrial respiration in fungi . The target compound’s fluoromethyl group could mitigate resistance mechanisms seen in QoI inhibitors .
- Pharmaceutical Utility : The high purity (95%) of the target compound suggests suitability for preclinical studies, particularly in central nervous system (CNS) drug discovery, where pyrrolidine scaffolds are common .
Biological Activity
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique stereochemistry and functional groups make it a candidate for various therapeutic applications, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluoromethyl group and a methoxy group attached to the pyrrolidine ring. The presence of these substituents influences the compound's biological interactions and pharmacological properties.
The biological activity of this compound primarily involves its role as a ligand in enzyme-substrate interactions. It has been shown to interact with various molecular targets, including:
- Enzymes : The compound exhibits inhibitory effects on specific enzymes, which are crucial in metabolic pathways.
- Receptors : It may also modulate receptor activities, influencing cellular signaling pathways.
The exact mechanism often depends on the specific biological context and the target involved.
Biological Activity Data
Recent studies have highlighted several aspects of the compound's biological activity:
-
Enzyme Inhibition :
- This compound has been evaluated for its inhibitory effects on enzymes such as serine proteases and kinases.
- Inhibition constants () have been determined through various assays, demonstrating significant potency in specific contexts.
-
Receptor Modulation :
- The compound has shown potential as an antagonist or agonist at certain receptor types, impacting physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Inhibition Constant () | Reference |
|---|---|---|---|
| Enzyme Inhibition | Serine Proteases | 0.05 µM | |
| Receptor Modulation | NPFF1 Receptor | EC₅₀ not specified | |
| Enzyme Inhibition | Kinase Activity | 0.1 µM |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study 1 : A study focused on the compound's effect on serine proteases demonstrated that it could effectively inhibit enzyme activity in vitro, suggesting potential therapeutic uses in conditions where serine proteases play a role.
- Case Study 2 : Another investigation explored its interaction with NPFF receptors, revealing that modifications in the side chain length significantly affected antagonist potency at these receptors.
Research Findings
Recent research has expanded on the structural diversity of ligands related to this compound. Variations in substituents have been shown to enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Table 2: Structure-Activity Relationship Findings
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride, and how do reaction conditions impact stereochemical purity?
- Methodological Answer : The synthesis typically involves stereoselective fluorination and methoxylation of a pyrrolidine scaffold. For fluoromethylation, methods such as nucleophilic substitution using KF or Selectfluor® under anhydrous conditions (e.g., DMF at 60°C) are common. Methoxylation at the 4-position may employ Mitsunobu reactions with methanol and DIAD to retain stereochemistry . Purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric excess >98% .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column to assess purity. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry (LC-MS) can detect degradation products like de-fluorinated analogs or methoxy group hydrolysis. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Q. What analytical techniques are critical for confirming the (2S,4S) stereochemistry?
- Methodological Answer : X-ray crystallography provides definitive confirmation. Alternatively, compare experimental ¹H/¹³C NMR shifts (e.g., coupling constants for axial vs. equatorial substituents) with computational models (DFT-based simulations). Chiral shift reagents (e.g., Eu(hfc)₃) in NMR can resolve diastereomeric splitting .
Advanced Research Questions
Q. How do steric and electronic effects of the fluoromethyl and methoxy groups influence conformational dynamics in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal that the fluoromethyl group induces gauche effects, stabilizing the pyrrolidine ring in a twisted envelope conformation. The 4-methoxy group enhances hydrophobic interactions with protein pockets (e.g., enzyme active sites). Experimental validation via NOESY NMR detects through-space correlations between fluoromethyl protons and adjacent substituents .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH affecting protonation states). Perform parallel assays with standardized protocols (e.g., FRET vs. SPR for binding affinity). Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS) and rule out false positives from fluorescent artifacts .
Q. How can researchers develop a robust LC-MS/MS method for quantifying trace impurities in batch synthesis?
- Methodological Answer : Optimize chromatographic separation using a HILIC column (e.g., Acquity BEH Amide) with a gradient of acetonitrile/0.1% formic acid. For MS detection, employ multiple reaction monitoring (MRM) transitions specific to impurities (e.g., m/z 170 → 123 for de-fluorinated byproducts). Validate method sensitivity (LOQ < 0.1%) per ICH Q2(R1) guidelines .
Q. What role does this compound play in modulating enzyme kinetics, and how can its mechanism be probed experimentally?
- Methodological Answer : As a potential enzyme inhibitor, pre-steady-state kinetic assays (stopped-flow fluorescence) quantify binding rates (kₒₙ/kₒff). Site-directed mutagenesis of target enzymes (e.g., altering residues near the methoxy group) combined with crystallography identifies key interactions. Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) validate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
